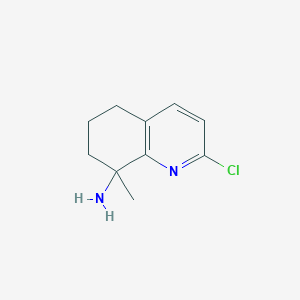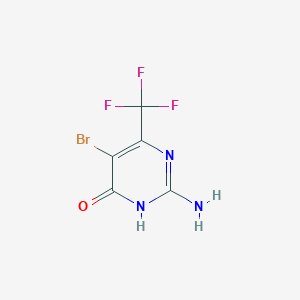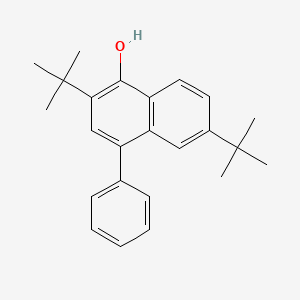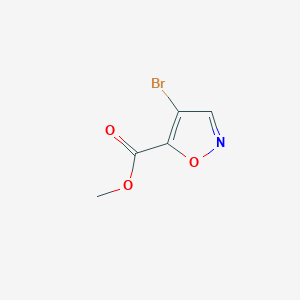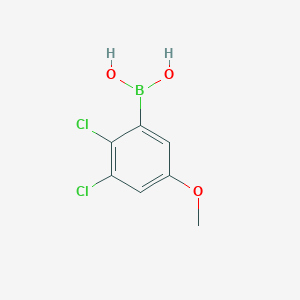
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 3-position.
Métodos De Preparación
The synthesis of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone typically involves the nitration of 2-methoxypyridine followed by acylation. The nitration process introduces the nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone.
Reduction: The nitro group can be reduced to an amino group, resulting in 1-(2-Methoxy-5-aminopyridin-3-yl)ethanone. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can replace the methoxy group with a different substituent.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The methoxy group can influence the compound’s binding affinity to molecular targets, while the ethanone group can undergo further chemical transformations, contributing to its overall biological activity .
Comparación Con Compuestos Similares
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone:
1-(5-Methoxypyridin-3-yl)ethanone: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a chloro group, which can lead to different substitution reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-nitropyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(10(12)13)4-9-8(7)14-2/h3-4H,1-2H3 |
Clave InChI |
CYZJVDVJWAVLQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
